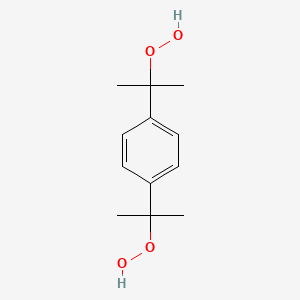

1,4-bis(2-hydroperoxypropan-2-yl)benzene

Description

Contextualization within Peroxide Chemistry and Aromatic Systems Research

In the broader field of peroxide chemistry, 1,4-bis(2-hydroperoxypropan-2-yl)benzene is a notable example of an organic hydroperoxide. The presence of the O-O single bond in the hydroperoxy group (-OOH) is central to its reactivity, predisposing the molecule to homolytic cleavage to form free radicals. This characteristic positions it as a valuable tool in processes that rely on radical initiation, such as polymer synthesis.

From the perspective of aromatic systems research, the disubstituted benzene (B151609) ring is more than just a scaffold. The electronic nature of the benzene ring influences the stability and reactivity of the attached hydroperoxy groups. Conversely, the electron-withdrawing character of the hydroperoxy-containing substituents affects the electron density of the aromatic ring, which can be a factor in its own potential reactions. The study of this compound, therefore, offers insights into the interplay between aromatic systems and highly reactive functional groups.

Evolution of Research Interest and Foundational Studies

The investigation into dihydroperoxides of alkylbenzenes, including the subject of this article, has a history that extends back to at least 1947. google.com Early research was largely driven by the commercial interest in producing these compounds in high yields. google.com One of the primary methods established for its synthesis involves the oxidation of p-diisopropylbenzene. uni.lu This process is typically carried out using oxygen or air, often under alkaline conditions, to convert the isopropyl groups into the desired hydroperoxides. google.com

Over the years, research has focused on optimizing the synthesis of 1,4-bis(2-hydroperoxypropan-2-yl)benzene. For instance, studies have explored the use of different catalysts and reaction conditions to improve the selectivity and yield of the dihydroperoxide over other potential by-products. google.com A common challenge highlighted in the literature is the management of the reaction to prevent the formation of unwanted co-products. google.com The continuous process for its preparation often involves the extraction of the dihydroperoxide from the reaction mixture using an alkaline solution, followed by acidification to isolate the final product. google.com

Structural Features and Reactivity Principles in Academic Investigations

The unique chemical behavior of 1,4-bis(2-hydroperoxypropan-2-yl)benzene is a direct consequence of its molecular architecture. The molecule's structure features a planar benzene ring with two hydroperoxypropan-2-yl groups situated at the para positions. This symmetrical arrangement influences its crystalline packing and intermolecular interactions.

The core of its reactivity lies in the peroxide linkages. The hydroperoxy groups are known to undergo homolytic cleavage upon heating, a process that generates highly reactive free radicals. This thermal decomposition is the fundamental principle behind its use as a radical initiator in polymerization reactions. The initial radicals formed can then initiate chain reactions, leading to the formation of polymers.

Academic investigations have delved into the specifics of its reactivity. The compound can undergo oxidation, where the hydroperoxy groups are further oxidized, or reduction, which can lead to the formation of the corresponding diol, 1,4-bis(2-hydroxyisopropyl)benzene. uni.lu The benzene ring itself can also participate in electrophilic aromatic substitution reactions, with the existing substituents directing the position of new functional groups.

Table 2: Representative Reaction Parameters for the Synthesis of 1,4-Bis(2-hydroperoxypropan-2-yl)benzene

| Parameter | Typical Range/Value |

| Starting Material | p-Diisopropylbenzene |

| Oxidizing Agent | Air or Oxygen |

| Temperature | 50 - 120 °C |

| Pressure | 0.3 - 0.65 MPa |

| Catalyst | Often alkaline conditions or specific initiators |

| Solvent | Sometimes used to manage reaction heat |

This table is populated with data from multiple sources. uni.lugoogle.com

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(2-hydroperoxypropan-2-yl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O4/c1-11(2,15-13)9-5-7-10(8-6-9)12(3,4)16-14/h5-8,13-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REGMWDPZVFOJLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(C)(C)OO)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10185478 | |

| Record name | Hydroperoxide, (1,4-phenylenebis(1-methylethylidene))bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3159-98-6 | |

| Record name | 1,1′-[1,4-Phenylenebis(1-methylethylidene)]bis[hydroperoxide] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3159-98-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroperoxide, (1,4-phenylenebis(1-methylethylidene))bis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003159986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hydroperoxide, (1,4-phenylenebis(1-methylethylidene))bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10185478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroperoxide, 1,1'-[1,4-phenylenebis(1-methylethylidene)]bis | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.113 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Pathways for 1,4 Bis 2 Hydroperoxypropan 2 Yl Benzene

Oxidation-Reduction Approaches to Dihydroperoxide Formation

The direct oxidation of diisopropylbenzene isomers serves as a fundamental industrial method for the production of the corresponding dihydroperoxides. This approach leverages the reactivity of the tertiary benzylic hydrogens towards oxidation.

Diisopropylbenzene Oxidation Routes

The liquid-phase oxidation of diisopropylbenzene (DIPB) with molecular oxygen, typically from air, is a common industrial practice. This process, however, yields a mixture of products, including the desired diisopropylbenzene dihydroperoxide (DHP), as well as the monohydroperoxide (MHP) and the hydroxyhydroperoxide (HHP). The reaction is generally carried out in an alkaline environment to facilitate the oxidation process. organic-chemistry.org

The mechanistic pathway for the autoxidation of diisopropylbenzene follows a free-radical chain reaction mechanism. The process is initiated by the formation of a free radical, which then reacts with oxygen to form a peroxy radical. This peroxy radical subsequently abstracts a hydrogen atom from another diisopropylbenzene molecule, propagating the chain and forming a hydroperoxide.

The initiation of the reaction can be facilitated by the use of initiators such as dibenzoyl peroxide or diisopropyl azodicarboxylate. google.com The reaction is typically conducted at elevated temperatures, generally between 95°C and 115°C, and under pressure to maintain the liquid phase and increase the concentration of dissolved oxygen. google.com

A key challenge in this process is the selective production of the dihydroperoxide (DHP) over the monohydroperoxide (MHP) and other byproducts. epo.org The relative rates of oxidation of the different isopropyl groups are influenced by the substitution on the benzene (B151609) ring.

Adaptation of Oxidation Protocols for the 1,4-Isomer

The synthesis of the specific 1,4-isomer, 1,4-bis(2-hydroperoxypropan-2-yl)benzene, involves the oxidation of p-diisopropylbenzene. The general principles of diisopropylbenzene oxidation apply, with specific conditions tailored to favor the formation of the desired para-isomer. The reaction is often performed in a continuous process to better control reaction parameters and improve yield. google.com

The oxidation of p-diisopropylbenzene is influenced by reaction conditions such as temperature, pressure, and the presence of catalysts or initiators. For instance, a continuous process for preparing dihydroperoxide involves reacting a mixture of m- and p-diisopropylbenzene with pressurized air at temperatures around 95-115°C in the presence of an initiator. google.com

Interactive Data Table: Oxidation of Diisopropylbenzene

| Parameter | Value | Reference |

| Starting Material | p-Diisopropylbenzene | google.com |

| Oxidizing Agent | Pressurized Air | google.com |

| Temperature | 95-115 °C | google.com |

| Pressure | 0.45-0.50 MPa | google.com |

| Initiator | Dibenzoyl peroxide or Diisopropyl azodicarboxylate | google.com |

Note: This table is interactive and can be sorted by clicking on the column headers.

Peroxidation Reactions with Hydroxyl-Substituted Precursors

An alternative and often more selective route to 1,4-bis(2-hydroperoxypropan-2-yl)benzene involves the peroxidation of a di-alcohol precursor, 1,4-bis(2-hydroxypropan-2-yl)benzene.

Sulfuric Acid-Catalyzed Hydrogen Peroxide Reactions with 1,4-Bis(2-hydroxypropan-2-yl)benzene

This method involves the reaction of 1,4-bis(2-hydroxypropan-2-yl)benzene with hydrogen peroxide in the presence of a strong acid catalyst, typically sulfuric acid. wikipedia.org This reaction proceeds through the protonation of the hydroxyl group by the acid, followed by the elimination of a water molecule to form a tertiary carbocation. This carbocation is then attacked by a hydrogen peroxide molecule to form the hydroperoxide.

The reaction is generally carried out in a solvent such as acetone (B3395972), which can also help to control the reaction temperature through reflux. wikipedia.org The use of concentrated sulfuric acid as a catalyst is crucial for the efficient conversion of the diol to the dihydroperoxide. chemicalbook.com

Optimization of Reaction Parameters in Peroxidation Processes

The efficiency of the peroxidation process is highly dependent on several reaction parameters. Key variables that are often optimized include temperature, reaction time, and the concentration of reactants and catalysts.

For the sulfuric acid-catalyzed peroxidation, the reaction temperature is typically maintained between 40°C and 90°C. wikipedia.org The residence time in a continuous reactor can range from a few minutes to an hour. wikipedia.org The molar ratio of hydrogen peroxide to the diol is another critical parameter that is carefully controlled to maximize the yield of the desired dihydroperoxide and minimize the formation of byproducts. wikipedia.org

Interactive Data Table: Peroxidation of 1,4-Bis(2-hydroxypropan-2-yl)benzene

| Parameter | Value | Reference |

| Starting Material | 1,4-Bis(2-hydroxypropan-2-yl)benzene | wikipedia.org |

| Peroxidizing Agent | Hydrogen Peroxide | wikipedia.org |

| Catalyst | Sulfuric Acid | wikipedia.org |

| Solvent | Acetone | wikipedia.org |

| Temperature | 40-90 °C | wikipedia.org |

| Residence Time | 5-60 minutes (continuous process) | wikipedia.org |

Note: This table is interactive and can be sorted by clicking on the column headers.

Derivatization from Halogenated Aromatic Precursors

Hydrolysis Pathways of 1,4-Bis(2-chloro-2-propyl)benzenesmolecule.com

The synthesis of the related diol, 1,4-bis(2-hydroxy-2-propyl)benzene, can be achieved through the hydrolysis of 1,4-bis(2-chloro-2-propyl)benzene. This reaction is a nucleophilic aromatic substitution, a class of reactions that are typically challenging for aryl halides. byjus.com For such a reaction to proceed, it often requires forcing conditions, such as high temperatures and pressures, or the presence of strong electron-withdrawing groups on the benzene ring. libretexts.orgphiladelphia.edu.jo

The mechanism for the hydrolysis of an aryl chloride like 1,4-bis(2-chloro-2-propyl)benzene with a nucleophile such as aqueous sodium hydroxide (B78521) can follow two primary pathways. The first is an addition-elimination mechanism, where the hydroxide ion attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized if electron-withdrawing groups are present at the ortho or para positions. philadelphia.edu.jo Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the phenol (B47542) derivative. The second potential pathway, particularly under conditions involving very strong bases, is the elimination-addition mechanism, which proceeds through a highly reactive benzyne (B1209423) intermediate. libretexts.org In aqueous conditions with sodium hydroxide, the addition-elimination pathway is generally considered more probable. byjus.com

Stereochemical Considerations in Precursor Synthesis

The molecular structure of 1,4-bis(2-hydroperoxypropan-2-yl)benzene and its primary precursor, p-diisopropylbenzene, lack chiral centers. The carbons on the benzene ring are sp2-hybridized, and the tertiary carbons bearing the hydroperoxy groups are each attached to two identical methyl groups, meaning they are not stereogenic. Consequently, the synthesis of this specific compound does not involve the formation of enantiomers or diastereomers, and stereochemical control in the traditional sense is not a factor.

The critical consideration in precursor synthesis is constitutional isomerism. The precursor, diisopropylbenzene, exists as three isomers: ortho (1,2-), meta (1,3-), and para (1,4-). To produce 1,4-bis(2-hydroperoxypropan-2-yl)benzene, the starting material must be the para-isomer, 1,4-diisopropylbenzene (B50396). nih.gov The synthesis of diisopropylbenzene via Friedel-Crafts alkylation of benzene or cumene (B47948) with propylene (B89431) typically produces a mixture of isomers, which must be separated to isolate the desired p-isomer. libretexts.orglibretexts.orgresearchgate.net The directing effects of the substituents must be carefully managed in multi-step syntheses of substituted benzenes to ensure the correct substitution pattern. libretexts.orglibretexts.org

While not relevant to this achiral molecule, the asymmetric synthesis of chiral peroxides and hydroperoxides is an active area of research in organic chemistry, employing methods like organocatalysis and enzymatic reactions to achieve high enantioselectivity for various applications. smolecule.comyoutube.comresearchgate.net

Novel Synthetic Routes and Green Chemistry Approaches

Recent research has focused on developing more efficient and environmentally benign methods for producing 1,4-bis(2-hydroperoxypropan-2-yl)benzene, moving away from traditional, less efficient autoxidation processes toward catalyzed, sustainable routes.

Emerging Catalytic Systems for Dihydroperoxide Synthesis

The direct oxidation of the C-H bonds in p-diisopropylbenzene is a challenging transformation that has been improved by novel catalytic systems. These modern catalysts offer higher selectivity and operate under milder conditions.

One of the most promising approaches involves the use of N-hydroxyphthalimide (NHPI) as an organocatalyst. nih.govpolimi.it NHPI-catalyzed aerobic oxidations proceed via a free-radical mechanism where the phthalimide (B116566) N-oxyl (PINO) radical acts as a key hydrogen atom transfer (HAT) mediator. nih.govpolimi.it This system efficiently catalyzes the aerobic oxidation of various alkylaromatics, including isopropylbenzenes, often in combination with a radical initiator or a metal co-catalyst. researchgate.netdocumentsdelivered.com

Another significant advancement is the development of heterogeneous catalysts , particularly metal-incorporated mesoporous silicas. These materials offer high surface area, well-defined pore structures, and easy catalyst recovery. researchgate.net Manganese-incorporated silicates, such as Mn-SBA-15 and Mn-TUD-1, have shown high activity for the liquid-phase oxidation of alkylaromatics using green oxidants. researchgate.netnih.govfao.org The catalytic activity is often attributed to isolated metal species within the silica (B1680970) framework, which activate the hydrocarbon for oxidation. researchgate.net

Emerging Catalytic Systems for Alkylaromatic Oxidation

| Catalyst System | Catalyst Type | Key Features & Advantages | Relevant Findings |

|---|---|---|---|

| N-Hydroxyphthalimide (NHPI) | Organocatalyst | Mediates free-radical oxidation via Hydrogen Atom Transfer (HAT); Enables use of air (O₂) as the primary oxidant. nih.govpolimi.it | Efficient for aerobic oxidation of alkylaromatics; can be combined with co-catalysts to enhance performance under mild conditions. researchgate.netdocumentsdelivered.com |

| Manganese-Doped Mesoporous Silicates (e.g., Mn-SBA-15, Mn-TUD-1) | Heterogeneous | High surface area, ordered pore structure, good catalyst stability and recyclability. researchgate.netresearchgate.net | Demonstrated high activity in solvent-free oxidation of alkylaromatics with molecular oxygen or other green oxidants. nih.govfao.org |

| Nanoclustered Gold (e.g., Au, AuPd) | Heterogeneous (Nanocatalyst) | High catalytic activity for oxidation at the nanoscale; can be supported on various materials. | Effective for the solvent-free oxidation of ethylbenzene, a model alkylaromatic compound. researchgate.net |

Solvent and Reagent Design for Sustainable Production

The principles of green chemistry are increasingly being applied to the synthesis of organic peroxides to minimize environmental impact. kaust.edu.sa This involves the careful selection of solvents and reagents to reduce waste and hazard.

The ideal green oxidant is molecular oxygen (O₂) from air , which is abundant, inexpensive, and produces no toxic by-products. Many emerging catalytic systems, such as those using NHPI or manganese-silicates, are designed to use O₂ effectively. nih.gov

A major focus of green chemistry is the reduction or elimination of volatile organic compounds (VOCs). Solvent-free reaction conditions represent a significant improvement, and several catalytic oxidations of alkylaromatics have been successfully performed neat. nih.gov When a solvent is necessary, the trend is to replace conventional hazardous solvents with greener alternatives. youtube.comresearchgate.netresearchgate.net

Green Solvents for Sustainable Synthesis

| Solvent Type | Examples | Advantages for Green Chemistry |

|---|---|---|

| Water | H₂O | Non-toxic, non-flammable, abundant, and inexpensive. researchgate.net |

| Supercritical Fluids | Supercritical CO₂ | Non-toxic, easily removed from the product, and tunable properties. youtube.com |

| Biorenewable Solvents | 2-Methyltetrahydrofuran (2-MeTHF), Cyrene™ | Derived from renewable biomass, often biodegradable, and can replace hazardous petrochemical-based solvents. youtube.com |

| Ionic Liquids (ILs) | [C₂C₁im][OAc] | Low vapor pressure (reduced VOC potential), high thermal stability, and potential for catalyst recycling. Newer versions are designed to be biodegradable. youtube.comrsc.org |

By integrating advanced catalytic systems with green solvents and reagents, the synthesis of 1,4-bis(2-hydroperoxypropan-2-yl)benzene can be made more efficient, selective, and environmentally sustainable, aligning with the modern demands of the chemical industry. kaust.edu.sa

Chemical Reactivity and Transformation Studies of 1,4 Bis 2 Hydroperoxypropan 2 Yl Benzene

Radical-Initiated Processes and Homolytic Cleavage Studies

The presence of two peroxide bonds (O-O) makes 1,4-bis(2-hydroperoxypropan-2-yl)benzene a key molecule for initiating radical processes. This reactivity is fundamental to its application in polymer chemistry.

The principal mechanism for generating free radicals from 1,4-bis(2-hydroperoxypropan-2-yl)benzene is the homolytic cleavage of the weak oxygen-oxygen single bond within the hydroperoxy groups. justia.com This bond scission can be initiated by thermal energy or by redox reactions. Upon heating, each hydroperoxy group can decompose, yielding two radical species.

The process begins with the cleavage of one O-O bond to form a cumyloxy radical and a hydroxyl radical. Given the symmetrical nature of the molecule, this can occur at either end. The resulting cumyloxy radical is a key species that can initiate further reactions, such as abstracting a hydrogen atom from another molecule to start a radical chain reaction, which is a fundamental step in polymerization. justia.com Its role as a radical initiator is a primary application in polymer chemistry.

Detailed kinetic and thermodynamic parameters specifically for the homolytic cleavage of 1,4-bis(2-hydroperoxypropan-2-yl)benzene are not extensively detailed in readily available literature. However, the behavior can be understood from the principles of peroxide chemistry. The O-O bond is the weakest bond in the molecule, with a bond dissociation energy (BDE) that is significantly lower than C-C, C-H, or C-O bonds, making its cleavage the most favorable radical-forming pathway.

Studies on the autoxidation of diisopropylbenzenes to form the dihydroperoxide have been conducted, providing kinetic data on the formation of the molecule rather than its decomposition. google.com The thermodynamics of the cleavage are governed by the stability of the resulting radicals. The formation of resonance-stabilized cumyloxy radicals makes the homolytic cleavage a thermodynamically accessible process.

Oxidative Transformations and Redox Mechanisms

While possessing two hydroperoxy moieties suggests strong oxidizing potential, the primary documented use of 1,4-bis(2-hydroperoxypropan-2-yl)benzene is not as a selective oxidizing agent in organic synthesis but rather as a precursor and initiator.

The hydroperoxy groups in 1,4-bis(2-hydroperoxypropan-2-yl)benzene endow it with oxidizing capabilities. The compound can generate reactive oxygen species (ROS), which are known to participate in a wide array of chemical reactions. justia.com In principle, it can be used for various oxidative transformations, such as the oxidation of sulfides to sulfoxides and sulfones, or the epoxidation of alkenes. However, its application in this capacity is not its most prominent role. The literature more frequently highlights its utility as a source of radicals for polymerization or as an intermediate in the production of other high-value chemicals. Harsh oxidation conditions can be employed to produce dihydroperoxides from diisopropylbenzene, but these are typically for subsequent rearrangement rather than for use as an oxidant itself.

There is a notable lack of comprehensive studies in the scientific literature detailing the substrate scope and selectivity of 1,4-bis(2-hydroperoxypropan-2-yl)benzene as a primary oxidizing agent in organic synthesis. While analogous compounds like tert-butyl hydroperoxide (TBHP) are widely used in selective oxidation reactions, the bifunctional nature and higher instability of 1,4-bis(2-hydroperoxypropan-2-yl)benzene often lead to its use in other reaction pathways. Its tendency to undergo radical decomposition or acid-catalyzed rearrangement often takes precedence over its function as a controlled oxidant for a broad range of substrates.

Acid-Catalyzed Rearrangements and Decomposition Pathways

One of the most significant and industrially relevant reactions of 1,4-bis(2-hydroperoxypropan-2-yl)benzene is its acid-catalyzed decomposition. This transformation is a classic example of the Hock rearrangement, which is used to produce phenols and acetone (B3395972). Given that the molecule has two hydroperoxy groups, it undergoes a tandem rearrangement to yield dihydroxybenzenes.

The acid-catalyzed decomposition of 1,4-diisopropylbenzene (B50396) dihydroperoxide is a key industrial process. google.com When the para-isomer is treated with an acid catalyst, it rearranges to form hydroquinone (B1673460) and two molecules of acetone. researchgate.net Similarly, the meta-isomer is used to produce resorcinol (B1680541) and acetone. This reaction is highly exothermic.

The catalysis can be performed using conventional mineral acids such as sulfuric acid or phosphoric acid. researchgate.net Furthermore, solid acid catalysts, including various montmorillonite-type clays (B1170129) (e.g., KSF, K10), have been shown to be effective for this decomposition. google.com The catalytic activity in the case of clay catalysts has been correlated with the specific surface area and the total acidity of the material. google.com In some instances, the reaction mechanism may also have a redox character, particularly when catalysts with reducible cations like Fe³⁺ are used. google.com

The table below presents kinetic parameters for the decomposition of a related compound, p-isopropylcumene hydroperoxide, on a montmorillonite-type catalyst, which provides insight into the reaction energetics.

| Parameter | Value |

|---|---|

| Temperature Range | 45-55 °C |

| Reaction Order | First-order |

| Activation Energy (Ea) | Not Reported for this specific reaction |

| Enthalpy of Activation (ΔH#) | Not Reported for this specific reaction |

Intermediates in Decomposition of Dihydroperoxides (e.g., Analogy to Resorcinol/Acetone Production from Meta-Isomer)

The acid-catalyzed decomposition of alkyl hydroperoxides is a well-established reaction, famously exemplified by the Hock rearrangement in the industrial production of phenol (B47542) and acetone from cumene (B47948) hydroperoxide. This same mechanistic principle applies to the decomposition of bis(hydroperoxy) compounds like the isomers of diisopropylbenzene dihydroperoxide.

A direct and informative analogy for the decomposition of the para-isomer, 1,4-bis(2-hydroperoxypropan-2-yl)benzene, is the decomposition of its meta-isomer, 1,3-bis(2-hydroperoxypropan-2-yl)benzene, which yields resorcinol and acetone. The decomposition proceeds through a series of reactive intermediates initiated by acid catalysis.

The key steps and intermediates in this process are:

Protonation: An acid protonates one of the oxygen atoms of the hydroperoxy group, making it a better leaving group (water).

Heterolytic Cleavage: The weakened oxygen-oxygen bond breaks heterolytically, releasing a water molecule and forming a carbocation intermediate.

1,2-Aryl Shift (Hock Rearrangement): In the critical rearrangement step, the adjacent aromatic ring migrates from the carbon to the electron-deficient oxygen atom. This migration results in the formation of a more stable, resonance-stabilized carbocation.

Nucleophilic Attack by Water: A water molecule attacks the carbocation.

Deprotonation and Tautomerization: The resulting intermediate loses a proton to form a hemiacetal. This hemiacetal is unstable and readily hydrolyzes.

Hydrolysis: The hemiacetal breaks down to yield a dihydric phenol (in this case, hydroquinone for the para-isomer) and acetone.

For 1,4-bis(2-hydroperoxypropan-2-yl)benzene, this process would occur at both ends of the molecule, ultimately leading to the formation of hydroquinone and two molecules of acetone.

Influence of Lewis and Brønsted Acids on Reaction Selectivity

Both Lewis and Brønsted acids can catalyze the decomposition of 1,4-bis(2-hydroperoxypropan-2-yl)benzene, but their mode of action and the resulting reaction selectivity can differ. The choice of acid is crucial for controlling the reaction pathway and maximizing the yield of desired products while minimizing side reactions.

Brønsted Acids: Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) initiate the decomposition by donating a proton to a hydroperoxy group, as described in the Hock rearrangement. nih.gov The strength and concentration of the Brønsted acid can significantly impact the reaction rate and selectivity. nih.gov While essential for the primary reaction, high concentrations or overly strong acids can promote side reactions such as dehydration or polymerization of the products.

Lewis Acids: Lewis acids (e.g., aluminum chloride, boron trifluoride) function by accepting an electron pair. They can coordinate to one of the oxygen atoms of the hydroperoxy group. This coordination polarizes and weakens the O-O bond, facilitating its cleavage without the direct protonation step seen with Brønsted acids. This different activation mechanism can lead to altered selectivity. Studies on analogous reactions, such as the hydrogenolysis of guaiacol, show that Lewis acid sites can enhance reaction rates and selectivity by promoting the adsorption of the substrate onto the catalyst surface. researchgate.net In the case of dihydroperoxide decomposition, Lewis acids might offer a milder route that could potentially suppress the formation of undesired byproducts compared to strong Brønsted acids.

Table 1: Anticipated Influence of Acid Type on Decomposition Selectivity

| Acid Type | Mechanism of Action | Expected Impact on Selectivity | Potential Side Reactions |

|---|---|---|---|

| Brønsted Acid | Protonates hydroperoxy group, forming H₂O as a leaving group. nih.gov | Can be highly effective but may require careful control of concentration and temperature to maintain selectivity. nih.gov | Dehydration, polymerization, formation of other cleavage products. |

| Lewis Acid | Coordinates to oxygen, polarizing and weakening the O-O bond. researchgate.net | May offer higher selectivity by providing an alternative, potentially lower-energy pathway and minimizing harsh protonic conditions. researchgate.net | Complexation with products, catalyst deactivation. |

Nucleophilic and Electrophilic Interactions

The chemical nature of 1,4-bis(2-hydroperoxypropan-2-yl)benzene allows it to participate in both nucleophilic and electrophilic interactions, primarily governed by the properties of the hydroperoxy groups and their electronic influence on the aromatic ring.

The hydroperoxy group (-OOH) can play a significant role in nucleophilic reactions, including fluorination. While the compound itself is not a direct fluorinating agent, its presence can enhance fluorination rates through several mechanisms. In alkaline solutions, hydrogen peroxide is known to be a potent nucleophile, and the hydroperoxide anion (HOO⁻) is even stronger than the hydroxide (B78521) ion (OH⁻). acs.org

By analogy, the deprotonated form of 1,4-bis(2-hydroperoxypropan-2-yl)benzene, an alkylhydroperoxide anion (ROO⁻), can act as a strong nucleophile. Furthermore, the acidic protons of the hydroperoxy groups can participate in hydrogen bonding. This interaction is crucial in modern fluorination chemistry, where hydrogen-bonding donors are used to modulate the basicity and enhance the effective nucleophilicity of fluoride (B91410) sources like potassium fluoride (KF). nih.govresearchgate.net The hydroperoxy groups on the molecule could act as internal hydrogen-bond donors, potentially activating a fluoride salt and facilitating its nucleophilic attack on a separate electrophilic substrate. This cooperative effect can lead to a significant enhancement in the rate of nucleophilic fluorination reactions. science.gov

The two 2-hydroperoxypropan-2-yl substituents on the benzene (B151609) ring profoundly influence its reactivity toward electrophilic aromatic substitution. This influence is a combination of electronic and steric effects. researchgate.net

Electronic Effects: The substituent's electronic influence is twofold: an inductive effect and a resonance effect. msu.edulibretexts.org

Inductive Effect: The oxygen atoms are highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) on the aromatic ring. This effect deactivates the ring, making it less nucleophilic and thus less reactive toward electrophiles than benzene. msu.edulibretexts.org

Resonance Effect: The oxygen atom adjacent to the isopropyl group has lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This donation helps to stabilize the carbocation intermediate (the sigma complex) formed during electrophilic attack, particularly when the attack occurs at the ortho or para positions. lumenlearning.com

Steric Effects: The 2-hydroperoxypropan-2-yl group is exceptionally bulky. This steric hindrance significantly impedes the approach of an electrophile to the positions adjacent (ortho) to the substituent. lumenlearning.comaip.org In 1,4-bis(2-hydroperoxypropan-2-yl)benzene, all positions are ortho to one of the two bulky groups. This severe steric crowding makes further electrophilic substitution on the aromatic ring extremely difficult under normal conditions.

Table 2: Summary of Steric and Electronic Effects on Aromatic Substitution

| Effect | Description | Impact on Reactivity | Impact on Orientation |

|---|---|---|---|

| Electronic (Inductive) | Strong electron withdrawal by electronegative oxygen atoms. msu.edu | Deactivates the aromatic ring (slower reaction than benzene). libretexts.orglumenlearning.com | Deactivates all positions, but less so at meta. |

| Electronic (Resonance) | Electron donation from oxygen lone pairs stabilizes the intermediate sigma complex. lumenlearning.com | Partially counteracts deactivation at ortho/para positions. | Ortho, para-directing. lumenlearning.com |

| Steric | The large size of the 2-hydroperoxypropan-2-yl group. aip.org | Severely hinders electrophilic attack, especially at ortho positions. lumenlearning.com | Strongly disfavors substitution at positions adjacent to the groups. |

Theoretical and Computational Chemistry of 1,4 Bis 2 Hydroperoxypropan 2 Yl Benzene

Quantum Mechanical Investigations of Molecular Structure and Conformation

Quantum mechanical calculations are foundational to understanding the intrinsic properties of a molecule in the absence of environmental effects. For 1,4-bis(2-hydroperoxypropan-2-yl)benzene, these methods can predict its three-dimensional structure, the rotational barriers of its functional groups, and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. mdpi.comresearchgate.net It is often employed to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.netclinicsearchonline.org For 1,4-bis(2-hydroperoxypropan-2-yl)benzene, DFT calculations would focus on parameters such as the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP).

The HOMO-LUMO energy gap is a critical parameter, as a smaller gap often suggests higher chemical reactivity. nih.gov The MEP map visually represents the charge distribution, identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are indicative of sites for electrophilic and nucleophilic attack, respectively. clinicsearchonline.org In 1,4-bis(2-hydroperoxypropan-2-yl)benzene, the electron-rich areas would be concentrated around the oxygen atoms of the hydroperoxy groups, while the hydrogen atoms of these groups would be electron-poor.

Table 1: Illustrative DFT-Calculated Electronic Properties of 1,4-Bis(2-hydroperoxypropan-2-yl)benzene This table presents hypothetical data to illustrate the typical output of a DFT calculation for this molecule.

| Property | Calculated Value | Unit |

| Energy of HOMO | -6.85 | eV |

| Energy of LUMO | -0.95 | eV |

| HOMO-LUMO Gap | 5.90 | eV |

| Dipole Moment | 1.25 | Debye |

| Total Energy | -770.5 | Hartrees |

While DFT is a workhorse for many applications, Møller-Plesset Perturbation Theory, particularly at the second order (MP2), is often used to obtain more accurate energies and to better account for non-covalent interactions. researchgate.net For 1,4-bis(2-hydroperoxypropan-2-yl)benzene, the molecule's flexibility is due to the rotation around several single bonds, including the bonds connecting the isopropyl groups to the benzene (B151609) ring and the C-O and O-O bonds within the hydroperoxy groups.

Table 2: Example of a Conformational Energy Landscape from MP2 Calculations This table shows hypothetical relative energies for different conformations of 1,4-bis(2-hydroperoxypropan-2-yl)benzene as would be determined by MP2 calculations.

| Conformer | Dihedral Angle (H-O-O-C) | Relative Energy (kcal/mol) |

| Global Minimum (Anti-gauche) | 115° / -115° | 0.00 |

| Local Minimum (Syn-gauche) | 115° / 115° | 1.2 |

| Rotational Transition State | 0° / 115° | 4.5 |

| Eclipsed Conformation | 0° / 0° | 8.0 |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is indispensable for mapping out the intricate details of chemical reactions, including the decomposition and rearrangement of peroxide compounds.

The primary reaction of interest for 1,4-bis(2-hydroperoxypropan-2-yl)benzene is its thermal or catalyzed decomposition, which involves the homolytic cleavage of the weak oxygen-oxygen bond to generate radicals. Transition state theory allows for the calculation of the activation energy required for this bond breaking. By locating the transition state structure on the potential energy surface, chemists can understand the geometry of the molecule as it breaks apart and calculate the rate of the reaction. Computational analysis would explore the unimolecular homolysis of the O-O bond to form a diradical, a key step in its function as a polymerization initiator.

Reactions are rarely carried out in the gas phase; the solvent can play a crucial role. Computational models can account for solvent effects in two primary ways: implicitly or explicitly. Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant, which is computationally efficient. Explicit solvation models involve including a number of individual solvent molecules in the calculation, offering a more detailed picture of specific solvent-solute interactions like hydrogen bonding, albeit at a much higher computational cost. For a molecule with two hydroperoxy groups, explicit modeling with solvents like water or acetone (B3395972) could reveal specific hydrogen-bonding networks that stabilize the reactant or the transition state, thereby altering the reaction kinetics.

Intermolecular Interactions and Catalysis Simulations

Beyond the properties of a single molecule, computational chemistry can simulate how molecules interact with each other and with potential catalysts. Given the presence of both hydrogen bond donors (the -OOH protons) and acceptors (the oxygen atoms), 1,4-bis(2-hydroperoxypropan-2-yl)benzene is expected to form significant intermolecular hydrogen bonds. Simulations could quantify the strength of these interactions, which influences the material's bulk properties such as its melting point and solubility.

Furthermore, the decomposition of hydroperoxides can be catalyzed by transition metals. Molecular dynamics (MD) simulations and DFT calculations can be combined to model the interaction of the hydroperoxy groups with a metal center. nih.gov Such simulations would elucidate the catalytic mechanism, for example, by showing how the metal facilitates O-O bond cleavage by lowering the activation energy, providing a rational basis for designing more efficient catalytic systems.

Hydrogen Bonding Networks and Their Role in Catalytic Enhancement (e.g., 18-crown-6 (B118740) interactions)

The presence of two hydroperoxy groups (-OOH) in 1,4-bis(2-hydroperoxypropan-2-yl)benzene makes it an effective hydrogen bond donor and acceptor. guidechem.com This capability is fundamental to understanding its aggregation behavior and its role in catalytic processes. The molecule can form intricate intermolecular hydrogen bonding networks, influencing its physical properties and reactivity.

The interaction with crown ethers, such as 18-crown-6, is of particular theoretical interest. 18-crown-6 is a well-known host molecule with a high affinity for cations, particularly potassium ions, but it can also interact with hydronium ions (H₃O⁺) and other protic species through hydrogen bonding. wikipedia.org While specific studies on the interaction between 1,4-bis(2-hydroperoxypropan-2-yl)benzene and 18-crown-6 are not extensively documented, theoretical modeling can predict the nature of such an interaction. It is hypothesized that the hydroperoxy protons of 1,4-bis(2-hydroperoxypropan-2-yl)benzene could form hydrogen bonds with the oxygen atoms of the 18-crown-6 ring. This interaction could encapsulate the hydroperoxy groups, potentially altering their reactivity and stability.

In a catalytic context, such interactions could lead to an enhancement of catalytic activity. For instance, by isolating the hydroperoxy groups, the crown ether could prevent their self-decomposition and facilitate their specific reaction with a substrate. This is analogous to how 18-crown-6 can solubilize reagents like potassium permanganate (B83412) in organic solvents to create "purple benzene," thereby enhancing its oxidizing capability. wikipedia.org The formation of a complex with 18-crown-6 could effectively create a "naked" or more reactive hydroperoxide, poised for selective oxidation reactions.

| Interaction Type | Potential Effect on 1,4-bis(2-hydroperoxypropan-2-yl)benzene | Catalytic Implication |

| Self-Association | Formation of dimers or larger aggregates via intermolecular H-bonding. | May reduce reactivity due to steric hindrance and stabilization. |

| With Polar Solvents | Solvation of hydroperoxy groups. | Can influence reaction kinetics and mechanism. |

| With 18-crown-6 | Encapsulation of -OOH groups. | Potential for enhanced stability and controlled release of oxidizing species, leading to higher selectivity in catalytic oxidations. |

Host-Guest Chemistry and Supramolecular Assemblies

The principles of host-guest chemistry and the formation of supramolecular assemblies are central to designing functional chemical systems. 1,4-bis(2-hydroperoxypropan-2-yl)benzene can act as a guest molecule within larger host structures or as a building block for self-assembled supramolecular architectures. Its linear, symmetric structure and hydrogen bonding capabilities make it a candidate for incorporation into more complex systems. nih.gov

The benzene core provides a rigid scaffold, while the hydroperoxypropyl groups offer directional interaction points. In the context of supramolecular chemistry, these groups can form predictable hydrogen-bonding motifs, leading to the formation of one-, two-, or three-dimensional networks. For example, similar benzene-based molecules with amide functionalities are known to form ribbon-like or sheet-like structures through hydrogen bonding. nih.gov Theoretical studies can predict the most stable packing arrangements and the resulting morphologies of such assemblies.

Host-guest chemistry involving this dihydroperoxide could be envisaged with cyclodextrins or other cavity-containing host molecules. nih.gov The benzene ring of 1,4-bis(2-hydroperoxypropan-2-yl)benzene could be encapsulated within the hydrophobic cavity of a cyclodextrin, with the hydroperoxy groups exposed to the solvent. This could have several consequences:

Increased Solubility: Encapsulation can enhance the solubility of the guest molecule in aqueous media.

Stabilization: The host molecule can protect the hydroperoxy groups from degradation.

Controlled Reactivity: The release of the guest from the host can be triggered by external stimuli, allowing for controlled initiation of radical reactions.

The formation of these supramolecular assemblies is governed by a delicate balance of non-covalent interactions, including hydrogen bonding, π-π stacking of the benzene rings, and van der Waals forces. Computational models can quantify the energetic contributions of these interactions, providing a deeper understanding of the assembly process.

| Supramolecular System | Driving Interactions | Predicted Architecture/Properties |

| Self-Assembly | Intermolecular H-bonding, π-π stacking | Linear chains, 2D sheets |

| With Cyclodextrins | Hydrophobic interactions (benzene core), H-bonding (hydroperoxy groups) | Inclusion complex, enhanced aqueous solubility, controlled release |

| With Metal-Organic Frameworks (MOFs) | Coordination bonds (if functionalized), H-bonding with framework | Guest within porous structure, potential for heterogeneous catalysis |

Advanced Analytical Methodologies for Research on 1,4 Bis 2 Hydroperoxypropan 2 Yl Benzene

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of organic molecules. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR techniques are often necessary for unambiguous signal assignment, especially for a molecule with symmetrical properties like 1,4-bis(2-hydroperoxypropan-2-yl)benzene.

Due to the symmetry of the para-substituted benzene (B151609) ring, the ¹H NMR spectrum is expected to show a singlet for the four aromatic protons. The methyl protons of the two isopropyl groups would also be equivalent, likely appearing as a single, sharp singlet. The hydroperoxy protons (-OOH) are expected to appear as a distinct singlet.

2D NMR experiments such as COSY (Correlation Spectroscopy) would be used to establish proton-proton couplings. For this molecule, COSY is expected to show no cross-peaks, confirming the isolated nature of the different proton environments. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would definitively link the aromatic proton signal to the corresponding aromatic carbon signal and the methyl proton signal to the methyl carbon signal. HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing longer-range (2-3 bond) correlations. It would show correlations between the methyl protons and the quaternary carbon of the isopropyl group, as well as the adjacent aromatic carbon. It would also show correlations from the aromatic protons to the quaternary carbon.

Expected ¹H and ¹³C NMR Data for 1,4-Bis(2-hydroperoxypropan-2-yl)benzene

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Aromatic CH | ~7.4 (s, 4H) | ~127 | Quaternary C, Aromatic C-C |

| Methyl C(CH₃)₂ | ~1.6 (s, 12H) | ~25 | Quaternary C, Methyl C |

| Quaternary C | - | ~82 | Aromatic CH, Methyl H |

| Hydroperoxy OOH | Variable (broad s, 2H) | - | - |

Note: Chemical shifts are estimations and can vary based on solvent and concentration.

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds. For 1,4-bis(2-hydroperoxypropan-2-yl)benzene, the key expected IR absorptions include:

O-H Stretch (Hydroperoxy): A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroperoxy group.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups are expected just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Peaks in the 1600-1450 cm⁻¹ region are indicative of the benzene ring.

O-O Stretch (Peroxide): A weak to medium absorption is anticipated in the 830-890 cm⁻¹ range.

C-O Stretch: These vibrations are expected in the 1000-1200 cm⁻¹ region.

Raman Spectroscopy is more sensitive to non-polar bonds and provides complementary information. Key expected Raman signals include:

A strong band for the symmetric stretching of the para-disubstituted benzene ring around 800-850 cm⁻¹.

The peroxide O-O stretch, which is often weak in the IR, may show a more distinct signal in the Raman spectrum.

Characteristic Vibrational Frequencies for 1,4-Bis(2-hydroperoxypropan-2-yl)benzene

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Hydroperoxy (-OOH) | O-H Stretch | 3200-3600 (broad) | Weak |

| Peroxide (-O-O-) | O-O Stretch | 830-890 (weak-medium) | 830-890 (medium) |

| Aromatic Ring | C-H Stretch | >3000 | >3000 |

| C=C Stretch | 1600-1450 | 1600-1450 | |

| Isopropyl Group | C-H Stretch | <3000 | <3000 |

| C-O Stretch | 1000-1200 | 1000-1200 |

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is vital for confirming the molecular weight and deducing structural information.

For 1,4-bis(2-hydroperoxypropan-2-yl)benzene (MW = 226.27 g/mol ), the molecular ion peak ([M]⁺) at m/z 226 would be expected, although it may be weak or absent in electron ionization (EI) due to the labile nature of the peroxide bonds. Common fragmentation pathways would likely involve the cleavage of the O-O bond and the C-C bond adjacent to the tertiary carbon.

Predicted Mass Spectrometry Adducts and Fragments

| Adduct/Fragment Ion | m/z (Predicted) | Description |

| [M+H]⁺ | 227.12779 | Protonated Molecule |

| [M+Na]⁺ | 249.10973 | Sodiated Adduct |

| [M-H]⁻ | 225.11323 | Deprotonated Molecule |

| [M-OH]⁺ | 209.11777 | Loss of a hydroxyl radical |

| [M-OOH]⁺ | 193.12284 | Loss of a hydroperoxy radical |

| [C₉H₁₁O₂]⁺ | 151.07590 | Cleavage of a C-C bond and loss of a propyl hydroperoxide radical |

Predicted data obtained from computational tools. antpedia.com

Chromatographic Separation Techniques for Purity Assessment and Isolation

Chromatographic methods are indispensable for separating 1,4-bis(2-hydroperoxypropan-2-yl)benzene from its precursors, byproducts, and degradation products, thereby allowing for its purification and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile and thermally labile compounds like organic peroxides. Method development for 1,4-bis(2-hydroperoxypropan-2-yl)benzene would focus on achieving good resolution from potential impurities.

A reversed-phase HPLC method would be a suitable starting point. A C18 column is a common choice for separating aromatic compounds. The mobile phase would likely consist of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727). An isocratic elution may be sufficient, but a gradient elution could be employed for complex mixtures containing compounds with a wide range of polarities. Detection is typically achieved using a UV detector, as the benzene ring provides strong chromophoric activity, likely with a maximum absorbance around 254 nm. A patent for determining other organic peroxides suggests using a reversed-phase C18 column with a mobile phase of methanol and water, and detection at 240-260 nm. google.com

Illustrative HPLC Method Parameters

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30-40 °C |

| Detector | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is well-suited for the analysis of volatile organic compounds. While direct GC analysis of 1,4-bis(2-hydroperoxypropan-2-yl)benzene is challenging due to its thermal instability, it is an excellent method for identifying and quantifying volatile byproducts from its synthesis, which often involves the oxidation of p-diisopropylbenzene.

Common volatile byproducts that could be monitored by GC include unreacted p-diisopropylbenzene, cumene (B47948), and various oxidation and decomposition products such as acetophenone (B1666503) and 2-phenyl-2-propanol. researchgate.net A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane) is typically used. A temperature-programmed oven is necessary to separate compounds with different boiling points. A flame ionization detector (FID) provides excellent sensitivity for hydrocarbons, while a mass spectrometer (MS) as a detector (GC-MS) allows for the definitive identification of the separated components. nih.gov

Typical GC Method Parameters for Byproduct Analysis

| Parameter | Condition |

| Column | Capillary, 30 m x 0.25 mm ID, 0.25 µm film (e.g., HP-5ms) |

| Carrier Gas | Helium, constant flow |

| Oven Program | Initial temp 50°C, ramp to 250°C at 10°C/min |

| Injector Temperature | 250°C (with care to avoid peroxide decomposition) |

| Detector | FID or MS |

X-ray Diffraction and Solid-State Characterization

The solid-state properties of 1,4-bis(2-hydroperoxypropan-2-yl)benzene are crucial for its safe handling, storage, and application, particularly given its nature as an organic hydroperoxide. Advanced analytical techniques are employed to understand its crystalline structure, potential polymorphic forms, and behavior under various conditions.

Crystal Structure Determination and Polymorphism Studies

A thorough search of publicly available scientific literature and crystallographic databases did not yield a specific, detailed single-crystal X-ray diffraction study for 1,4-bis(2-hydroperoxypropan-2-yl)benzene. Consequently, comprehensive data on its crystal system, space group, and precise unit cell dimensions are not available in the public domain. The lack of such a study means that key intramolecular details, such as the exact bond lengths and angles of the hydroperoxy groups and their interaction with the benzene ring in the crystalline state, have not been definitively reported.

Polymorphism: Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical aspect of study for organic compounds, as different polymorphs can exhibit varying physical properties, including stability and reactivity. There are no dedicated polymorphism studies for 1,4-bis(2-hydroperoxypropan-2-yl)benzene reported in the reviewed literature. The investigation into whether this compound can crystallize in different forms under various conditions (e.g., different solvents, temperatures, or pressures) remains an area for future research.

While specific crystallographic data is not available, general properties of the compound are known:

Interactive Table: General Properties of 1,4-Bis(2-hydroperoxypropan-2-yl)benzene

| Property | Value |

| Molecular Formula | C₁₂H₁₈O₄ |

| Molecular Weight | 226.27 g/mol |

| Appearance | White solid or powder |

| CAS Number | 3159-98-6 |

Solid-State Reactivity and Stability Investigations

Investigations into the solid-state reactivity and stability of 1,4-bis(2-hydroperoxypropan-2-yl)benzene are of significant importance due to the inherent reactivity of the hydroperoxide functional groups.

Solid-State Reactivity: 1,4-bis(2-hydroperoxypropan-2-yl)benzene is a highly reactive oxidizing agent. The presence of two hydroperoxy groups makes it a potent source of free radicals upon decomposition. This reactivity is harnessed in various industrial applications, such as a radical initiator for polymerization reactions. The mechanism involves the homolytic cleavage of the weak O-O bond to generate reactive radicals that can initiate chain reactions.

The solid-state reactivity can be influenced by contact with various substances. Organic peroxides, as a class of compounds, can react violently with reducing agents, heavy metals, and strong acids or bases.

Stability Investigations: The stability of 1,4-bis(2-hydroperoxypropan-2-yl)benzene is a critical safety consideration. The compound is reported to be explosive when subjected to heat or shock. The O-O bond in hydroperoxides is relatively weak, with a bond dissociation energy significantly lower than that of C-C, C-H, or C-O bonds, making them susceptible to decomposition upon energy input. wikipedia.org

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability and decomposition characteristics of such energetic materials. While specific, detailed TGA/DSC data for this compound is not widely published, general information on organic peroxides indicates that they are thermally sensitive. noaa.gov The decomposition of organic hydroperoxides can be initiated by heat, and in the case of 1,4-bis(2-hydroperoxypropan-2-yl)benzene, this thermal decomposition is a key aspect of its function in applications requiring a controlled release of radicals. google.com For instance, in some industrial processes, crystallization of the compound is followed by vacuum drying at temperatures between 70-80°C, conditions that must be carefully controlled to prevent unwanted decomposition.

The stability of organic hydroperoxides can also be affected by impurities, which may catalyze decomposition reactions. noaa.gov Therefore, the purity of 1,4-bis(2-hydroperoxypropan-2-yl)benzene is a crucial factor in its storage and handling.

Applications of 1,4 Bis 2 Hydroperoxypropan 2 Yl Benzene in Specialized Chemical Processes

Polymerization Initiators and Material Science Intermediates

The presence of two thermally labile hydroperoxy groups allows 1,4-bis(2-hydroperoxypropan-2-yl)benzene to function effectively as a bifunctional initiator in polymerization reactions. This capability is crucial for synthesizing polymers with specific architectures and modified properties.

Role in Radical Polymerization Processes

In polymer chemistry, radical polymerization is a primary method for producing a wide variety of polymers. The process relies on an initiator to generate free radicals that subsequently react with monomer units to propagate a polymer chain. wikipedia.org 1,4-bis(2-hydroperoxypropan-2-yl)benzene serves as a thermal radical initiator. researchgate.net Upon heating, the weak oxygen-oxygen bond in each hydroperoxy group undergoes homolytic cleavage, generating two radical species from each end of the molecule. researchgate.net

This mechanism can be generalized as follows:

Initiation: The compound decomposes under thermal influence to form two diradicals.

Propagation: These radicals then attack monomer units, initiating the growth of two separate polymer chains from a single initiator molecule. wikipedia.org

Termination: The growing chains are eventually terminated through processes like radical combination or disproportionation. nih.gov

The bifunctionality of this initiator is significant because it can lead to the formation of polymers with a higher molecular weight or specific architectures, such as block copolymers if different monomers are introduced sequentially.

Precursor to Cationic Polymerization Initiators (e.g., Dicumyl Chloride)

While 1,4-bis(2-hydroperoxypropan-2-yl)benzene is a radical initiator, it can also serve as a precursor to cationic polymerization initiators. A key example is its potential conversion to 1,4-bis(2-chloropropyl)benzene, a structural analogue of dicumyl chloride. Although direct conversion from the hydroperoxide is not a standard one-step reaction, a plausible synthetic pathway involves two well-established transformations:

Reduction to Diol: The first step is the reduction of the two hydroperoxy groups to their corresponding alcohol functionalities. This converts 1,4-bis(2-hydroperoxypropan-2-yl)benzene into α,α,α′,α′-tetramethyl-1,4-benzenedimethanol.

Chlorination of Diol: The resulting di-alcohol can then be converted to the corresponding dichloride, 1,4-bis(2-chloropropyl)benzene. This transformation is commonly achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), which are effective for converting tertiary alcohols to alkyl halides. libretexts.org

The resulting dichloride, 1,4-bis(2-chloropropyl)benzene, can then function as a bifunctional cationic initiator, capable of initiating the polymerization of monomers susceptible to cationic mechanisms from two points, leading to polymers with controlled architecture.

Advanced Polymeric Material Synthesis and Property Modulation

The use of bifunctional initiators like 1,4-bis(2-hydroperoxypropan-2-yl)benzene is a key strategy for modulating the final properties of polymeric materials. researchgate.net By initiating polymer growth from two distinct points, it allows for the synthesis of polymers with unique architectures that directly influence their macroscopic properties.

Cross-linking: When used in bulk polymerization, the two growing polymer chains originating from a single initiator molecule can interact and combine with other growing chains. This leads to the formation of a cross-linked polymer network. This covalent network structure enhances material properties such as:

Mechanical Strength and Rigidity: Cross-linking reduces polymer chain mobility, increasing the material's stiffness and durability. semanticscholar.orgnih.gov

Thermal Stability: The interconnected network requires more energy to break down, leading to a higher melting point and improved stability at elevated temperatures.

Chemical Resistance: The reduced mobility and insolubility imparted by cross-linking make the polymer more resistant to solvents and chemical attack. researchgate.net

Block Copolymer Synthesis: In a controlled polymerization setting, the bifunctional nature allows for the synthesis of ABA triblock copolymers. This is achieved by first polymerizing one type of monomer (A) from both ends of the initiator, followed by the introduction of a second monomer (B). This technique is a cornerstone in creating thermoplastic elastomers and other advanced materials where different block properties are required in a single polymer chain. researchgate.net

The ability to control polymer architecture through the use of such initiators is fundamental to designing advanced materials for specialized applications. researchgate.net

Chemical Feedstocks and Intermediates in Industrial Organic Chemistry

Beyond polymer science, 1,4-bis(2-hydroperoxypropan-2-yl)benzene is a valuable intermediate in industrial organic synthesis, primarily due to its potential to be converted into other important chemical products.

Pathways to Downstream Chemical Products (e.g., Resorcinol (B1680541) Analogues)

A significant application of aryl hydroperoxides is their acid-catalyzed rearrangement, known as the Hock rearrangement. While the production of resorcinol (1,3-dihydroxybenzene) proceeds from the meta-isomer of diisopropylbenzene dihydroperoxide, an analogous process can be applied to 1,4-bis(2-hydroperoxypropan-2-yl)benzene (the para-isomer) to yield hydroquinone (B1673460) (1,4-dihydroxybenzene), a structural analogue of resorcinol. nih.govgoogle.com

The reaction pathway is as follows:

Protonation: An acid catalyst (e.g., sulfuric acid) protonates the oxygen atoms of the hydroperoxy groups.

Rearrangement: This is followed by the migration of the phenyl group and subsequent loss of a water molecule.

Hydrolysis: The resulting intermediate is hydrolyzed to yield hydroquinone and acetone (B3395972) as a co-product. nih.gov

This process demonstrates how 1,4-bis(2-hydroperoxypropan-2-yl)benzene serves as a direct precursor to hydroquinone, a widely used chemical in photography, rubber production, and as a polymerization inhibitor.

Table 1: Physicochemical Properties of 1,4-Bis(2-hydroperoxypropan-2-yl)benzene and a Key Downstream Product

| Property | 1,4-Bis(2-hydroperoxypropan-2-yl)benzene | Hydroquinone (Downstream Product) |

| CAS Number | 3159-98-6 acs.org | 123-31-9 nih.gov |

| Molecular Formula | C₁₂H₁₈O₄ acs.org | C₆H₆O₂ nih.gov |

| Molecular Weight | 226.27 g/mol acs.org | 110.11 g/mol |

| Appearance | Data not available | White solid |

| Hydrogen Bond Donors | 2 acs.org | 2 |

| Hydrogen Bond Acceptors | 4 acs.org | 2 |

Development of Novel Synthetic Reagents and Catalysts

The rigid benzenoid core and the reactive functional groups of 1,4-bis(2-hydroperoxypropan-2-yl)benzene and its derivatives make them attractive building blocks for creating novel reagents and catalysts. One promising area is in the field of coordination polymers or metal-organic frameworks (MOFs). nih.gov

A potential pathway involves converting the hydroperoxide to its corresponding dicarboxylic acid, 1,4-benzenedi(isobutyric acid). This molecule can then act as a linker, coordinating with metal ions to form extended, porous structures. acs.orgnih.gov Research on similar benzene-dicarboxylate linkers has shown that the resulting coordination polymers can possess significant catalytic activity for various organic transformations, such as:

Cyanosilylation reactions mdpi.com

Knoevenagel condensations acs.org

Henry reactions acs.org

The catalytic activity of these materials often arises from the Lewis acidic metal centers held within the rigid framework. The specific geometry and functionality of the linker derived from 1,4-bis(2-hydroperoxypropan-2-yl)benzene could lead to the development of catalysts with unique selectivity and efficiency for specialized chemical processes.

Mechanistic Probes in Oxidation Biology and Biomimetic Chemistry

In the realm of oxidation biology and biomimetic chemistry, understanding the intricate mechanisms of oxygen activation and transfer is paramount. Organic hydroperoxides serve as valuable tools in these investigations by acting as oxygen surrogates, thereby simplifying complex biological systems. 1,4-bis(2-hydroperoxypropan-2-yl)benzene, with its bifunctional nature, offers a unique model for such studies.

Studies as an Oxygen Surrogate in Enzymatic Reactions (analogy to cumene (B47948) hydroperoxide)

Cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases, are central to the metabolism of a vast array of compounds. In their canonical cycle, they utilize molecular oxygen and a redox partner, such as NADPH-cytochrome P450 reductase, to hydroxylate substrates. However, this system's complexity can be a hurdle in mechanistic studies. To circumvent this, oxygen surrogates are employed to deliver an oxygen atom to the enzyme's active site, bypassing the need for O2 and the reductase. researchgate.netnih.gov

Cumene hydroperoxide is a widely used oxygen surrogate for this purpose. nih.gov By analogy, 1,4-bis(2-hydroperoxypropan-2-yl)benzene can be employed to probe the mechanisms of P450-catalyzed reactions. The hydroperoxy groups of 1,4-bis(2-hydroperoxypropan-2-yl)benzene can interact with the heme iron of the P450 enzyme. This interaction can lead to the heterolytic or homolytic cleavage of the O-O bond. researchgate.net

Heterolytic cleavage results in the formation of a high-valent iron-oxo species, the key oxidant in the P450 cycle, and an alcohol byproduct.

Homolytic cleavage generates an alkoxy radical and an iron(IV)-hydroxide species, which can also participate in substrate oxidation, sometimes leading to different product profiles compared to the native cycle.

The choice of oxygen surrogate can influence the regioselectivity and the reaction's efficiency, providing insights into the enzyme's active site architecture and the nature of the oxidizing species. researchgate.net The bifunctional nature of 1,4-bis(2-hydroperoxypropan-2-yl)benzene could potentially lead to unique interactions within the enzyme active site, possibly bridging two catalytic sites or influencing the conformation of the enzyme.

Table 1: Comparison of Properties of Oxygen Surrogates

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|

| 1,4-Bis(2-hydroperoxypropan-2-yl)benzene | C₁₂H₁₈O₄ | 226.27 | Two hydroperoxy groups on a benzene (B151609) ring. |

| Cumene hydroperoxide | C₉H₁₂O₂ | 152.19 | Single hydroperoxy group on an isopropylbenzene. |

| tert-Butyl hydroperoxide | C₄H₁₀O₂ | 90.12 | Hydroperoxy group on a tertiary butyl group. |

| Hydrogen peroxide | H₂O₂ | 34.01 | The simplest peroxide. |

Investigation of Oxidative Stress Models in in vitro Chemical Systems

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to detoxify these reactive intermediates. nih.gov To study the chemical basis of oxidative damage in a controlled environment, in vitro chemical systems that mimic aspects of cellular oxidative stress are invaluable. 1,4-bis(2-hydroperoxypropan-2-yl)benzene can serve as a potent inducer of oxidative conditions in such systems.

The thermal or metal-catalyzed decomposition of 1,4-bis(2-hydroperoxypropan-2-yl)benzene generates a flux of reactive radicals. The hydroperoxy groups can undergo homolytic cleavage to produce alkoxy and peroxy radicals. These radicals can then initiate a cascade of oxidative reactions, targeting model biomolecules such as lipids, proteins, and DNA.

For example, in a liposome-based model system, the radicals generated from 1,4-bis(2-hydroperoxypropan-2-yl)benzene can initiate lipid peroxidation, a key process in cell membrane damage. The progress of this reaction can be monitored by detecting the formation of conjugated dienes or lipid hydroperoxides. Similarly, its effect on the oxidation of amino acid residues in peptides or the damage to isolated DNA can be quantified.

These in vitro chemical models allow for the systematic investigation of:

The kinetics and mechanisms of radical-mediated damage to biomolecules.

The efficacy of antioxidant compounds in preventing or mitigating oxidative damage.

The influence of the local chemical environment (e.g., pH, solvent polarity) on oxidative processes.

The use of 1,4-bis(2-hydroperoxypropan-2-yl)benzene in these models provides a sustained and controllable source of radicals, which can be more representative of chronic oxidative stress conditions compared to a single bolus of a more transient oxidant.

Table 2: Reactive Species in Oxidative Stress Models

| Initiator | Primary Reactive Species Generated |

|---|---|

| 1,4-Bis(2-hydroperoxypropan-2-yl)benzene | Alkoxy radicals, Peroxy radicals |

| Hydrogen Peroxide (with metal catalyst) | Hydroxyl radicals |

| Cumene Hydroperoxide | Cumylperoxy radicals, Alkoxy radicals |

Future Research Directions and Unexplored Avenues

Integration into Flow Chemistry and Continuous Manufacturing

The synthesis and handling of organic peroxides like 1,4-bis(2-hydroperoxypropan-2-yl)benzene are often hampered by safety concerns, particularly their thermal instability and potential for runaway reactions. Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch reactor, offers significant advantages in mitigating these risks.

Key areas for exploration include:

Safer Synthesis: Developing a continuous flow process for the synthesis of 1,4-bis(2-hydroperoxypropan-2-yl)benzene. The small reactor volumes and superior heat exchange capabilities of flow reactors would drastically reduce the risk of thermal decomposition. d-nb.infoscitube.io This approach allows for the use of reaction conditions, such as high temperatures and pressures, that would be unsafe in traditional batch setups. d-nb.info

On-Demand Generation and Use: Integrating its synthesis into a multi-step continuous manufacturing process where it is generated and consumed in situ. This would eliminate the need for isolation, transportation, and storage of the potentially hazardous peroxide. researchgate.net

Process Optimization: Utilizing the precise control over reaction parameters (temperature, pressure, residence time) in flow systems to optimize the yield and purity of the compound, minimizing byproduct formation. The history of continuous processing in the chemical industry, such as the Haber-Bosch process, demonstrates the economic and safety benefits of this approach. d-nb.info

The transition from batch to continuous flow manufacturing is a major trend in the pharmaceutical and fine chemical industries, driven by the need for safer, more efficient, and sustainable processes. nih.govyoutube.com

Exploration of Novel Catalytic Decompositions and Selective Transformations

The decomposition of 1,4-bis(2-hydroperoxypropan-2-yl)benzene is typically a radical process. However, controlling this decomposition through catalysis could lead to highly selective and valuable chemical transformations. Research has shown that montmorillonite-based clay catalysts can be used for the decomposition of this dihydroperoxide. researchgate.net

Future research should expand upon these findings:

Metal-Catalyzed Hock Rearrangement: Investigating Lewis or Brønsted acid catalysts to promote a selective double Hock rearrangement, which would yield hydroquinone (B1673460) and acetone (B3395972). Studies on montmorillonite (B579905) clays (B1170129) (like KSF, K10) have already demonstrated the feasibility of this transformation, correlating catalytic activity with the specific surface area and acidity of the catalyst. researchgate.net

Redox Catalysis: Exploring catalysts with reducible cations (e.g., Fe³⁺, Cu²⁺) that could facilitate decomposition through a redox mechanism. researchgate.net This could offer an alternative reaction pathway with different selectivity compared to purely acid-catalyzed or thermal decomposition.

Selective Oxygen Transfer: Designing catalytic systems that can utilize the hydroperoxy groups for selective oxidation reactions, such as epoxidation of alkenes or oxidation of sulfides to sulfoxides, without cleaving the C-C bond.

The table below summarizes findings from a study on the catalytic decomposition using montmorillonite-type catalysts.

| Catalyst | Type | Key Finding | Reference |

| Montmorillonite Clays (KSF, K10, etc.) | Solid Acid | Decomposition rate correlates with specific surface area and acidity. | researchgate.net |

| Ion-Exchanged Clays (Fe³⁺, Sn²⁺, Cu²⁺) | Redox-Active | High activities suggest a possible redox mechanism for decomposition. | researchgate.net |

This research avenue could transform a simple radical initiator into a versatile reagent for controlled oxidative processes.

Advanced Materials Applications Beyond Traditional Polymers

While its role as a cross-linking agent for polymers is well-established, the rigid structure and bifunctional reactivity of 1,4-bis(2-hydroperoxypropan-2-yl)benzene suggest its potential in more advanced materials. lookchem.com

Unexplored applications include: